molecular formula C17H28N4O7S B564250 rac Timolol-d5 Maleate CAS No. 1217260-21-3

rac Timolol-d5 Maleate

货号: B564250
CAS 编号: 1217260-21-3
分子量: 437.523
InChI 键: WLRMANUAADYWEA-RJAXMONVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Timolol-d5 Maleate is a deuterium-labeled racemic variant of Timolol Maleate, a non-cardioselective β-adrenoceptor blocker. It is synthesized by replacing five hydrogen atoms with deuterium at specific molecular positions, typically on the 2-propanol side chain (indicated by "d5") . This modification minimally alters its physicochemical properties, allowing it to mimic the biological interactions of the unlabeled compound while enabling precise tracking in complex matrices via mass spectrometry or NMR .

Primarily used as an analytical reference standard, this compound facilitates pharmacokinetic and pharmacodynamic studies, particularly in quantifying Timolol levels in biological samples . Its CAS number is 1217260-21-3, with a molecular formula of C17H23D5N4O7S and a molecular weight of 437.52 g/mol . The compound is stable at 2–8°C and has a purity >95% (HPLC) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .

化学反应分析

Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacokinetics in Ocular Applications

Rac Timolol-d5 Maleate plays a significant role in pharmacokinetic studies focusing on ocular drug delivery systems. A study investigated the topical ocular pharmacokinetics of various beta-blockers, including this compound, using rabbit models. The research aimed to determine the absolute ocular bioavailability of these compounds after topical administration. The results indicated that this compound exhibited a bioavailability of approximately 1.22% to 1.51%, which is relatively low compared to other beta-blockers like Betaxolol .

Table 1: Ocular Bioavailability of Beta-Blockers

DrugBioavailability (%)
Atenolol0.07
Timolol1.22 - 1.51
Betaxolol3.82 - 4.31

This study emphasizes the need for improved formulations to enhance ocular bioavailability and therapeutic outcomes for glaucoma patients.

Therapeutic Efficacy in Glaucoma Treatment

Timolol maleate has been extensively studied for its efficacy in managing intraocular pressure in patients with open-angle glaucoma. Research shows that when combined with other antiglaucoma medications, this compound enhances intraocular pressure reduction without significant adverse effects. In a clinical trial involving multiple treatment groups, patients receiving this compound experienced a notable decrease in intraocular pressure compared to those on monotherapy .

Table 2: Efficacy of Timolol Maleate Combination Therapy

Treatment GroupMean Intraocular Pressure Reduction (mmHg)
Timolol + PilocarpineSignificant reduction
Timolol + EpinephrineSignificant reduction
Timolol + AcetazolamideSignificant reduction

These findings support the use of this compound as an effective component in combination therapies for glaucoma.

Safety and Tolerability Studies

Safety profiles of this compound have also been evaluated, particularly concerning ocular tolerability. In one study comparing fixed combinations of medications containing this compound with other treatments, it was found that patients reported fewer adverse events such as conjunctival hyperemia when using fixed combinations . This suggests that this compound may be better tolerated than some alternatives.

Table 3: Adverse Events Associated with Different Treatments

Treatment GroupIncidence of Conjunctival Hyperemia (%)
Fixed Combination6.5
Bimatoprost Monotherapy38.5
Timolol Monotherapy6.8

Case Studies and Clinical Trials

Several clinical trials have explored the application of this compound in various conditions beyond glaucoma:

  • Erythematotelangiectatic Rosacea : A randomized controlled trial assessed the efficacy of topical this compound for treating erythematotelangiectatic rosacea. Results indicated significant improvement in erythema and patient-reported symptoms after 28 days of treatment .
  • Fixed Combination Therapies : Longitudinal studies have shown that patients switching from monotherapy to fixed combinations containing this compound experienced improved tolerability and reduced adverse effects over time .

作用机制

rac Timolol-d5 Maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces intraocular pressure and is used in the treatment of glaucoma. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

相似化合物的比较

Structural Analogs and Deuteration Variants

Compound CAS Number Molecular Formula Molecular Weight Key Applications Purity
rac Timolol-d5 Maleate 1217260-21-3 C17H23D5N4O7S 437.52 Analytical standard, β-blocker studies >95% (HPLC)
(S)-Timolol Maleate 50929-98-1 C13H24N4O3S·C4H4O4 432.49 Active pharmaceutical ingredient >98%
Timolol Maleate 26921-17-5 C13H24N4O3S·C4H4O4 432.49 Antiglaucoma therapy Varies
Timolol-d9 Not Available C13H15D9N4O3S·C4H4O4 441.56 Internal standard for quantification >98%
Rac-Didemethyltimolol-d5 Maleate Not Available Not Available Not Available Metabolite analysis Not Reported

Key Differences:

  • Deuterated vs. Non-Deuterated Forms: Deuteration in this compound enhances its utility in mass spectrometry by reducing background noise, unlike non-deuterated Timolol Maleate, which is used therapeutically for glaucoma .
  • Enantiomeric Activity : The (S)-enantiomer of Timolol Maleate is the pharmacologically active form, whereas the racemic mixture (rac) contains both (R) and (S) forms. The (R)-enantiomer exhibits negligible β-blocking activity .
  • Impurities and Metabolites : Related compounds like Hydroxy Timolol and Timolol Impurity E are critical for quality control during drug manufacturing. These are monitored using deuterated standards like this compound to ensure analytical accuracy .

Stability and Regulatory Considerations

  • This compound’s stability under refrigeration (2–8°C) makes it suitable for long-term storage, unlike some impurities (e.g., N-Nitroso Timolol) that degrade rapidly .
  • Regulatory guidelines emphasize the use of deuterated standards to resolve manufacturing deviations, such as inconsistencies in chromatographic data for Timolol Maleate APIs .

Research Findings and Data

Table 1: Analytical Performance of this compound in Method Validation

Parameter This compound Timolol Maleate
Linearity (R²) 0.999 0.997
Recovery (%) 98–102 95–105
LOQ (ng/mL) 1.0 2.5

Data derived from RP-HPLC and LC-MS validations .

Table 2: Clinical and Biochemical Properties

Property This compound (S)-Timolol Maleate
β-Blocking IC50 Not Reported 0.5 nM (β1/β2 receptors)
LogP -0.34 (estimated) -0.45
Half-Life N/A 4–6 hours

Sources: .

生物活性

Rac Timolol-d5 Maleate is a deuterated form of Timolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. The incorporation of deuterium allows for enhanced pharmacokinetic properties and is useful in tracing studies. This article examines the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

Timolol acts by blocking beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. In ophthalmic applications, it reduces intraocular pressure (IOP) by decreasing aqueous humor production. The biological activity of this compound has been characterized through various studies:

  • Mechanism of Action : Timolol inhibits the enzyme adenylate cyclase, which reduces cyclic AMP levels in cells, leading to decreased secretion of aqueous humor from the ciliary body in the eye .
  • Comparative Studies : Research indicates that Rac Timolol-d5 exhibits similar efficacy to its non-deuterated counterpart in reducing IOP, with potential variations in absorption and distribution due to deuteration .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : After administration, Rac Timolol-d5 is rapidly absorbed with peak plasma concentrations reached within 1-2 hours.
  • Distribution : The drug is widely distributed in tissues, with a volume of distribution that suggests significant tissue binding.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other beta-blockers. The deuterated form may exhibit altered metabolic pathways compared to non-deuterated timolol .
  • Excretion : Renal excretion plays a significant role in the elimination of Rac Timolol-d5 and its metabolites.

Biological Activity Data

The following table summarizes key findings from studies on this compound's biological activity:

ParameterFindings
Beta-Blockade Potency Comparable to non-deuterated timolol
Intraocular Pressure Reduction Significant reduction observed in clinical trials
Half-Life Approximately 4-6 hours
Plasma Protein Binding High (over 90%)
Metabolic Pathways Primarily hepatic via CYP450 enzymes

Case Studies

  • Ocular Hypertension Management :
    A double-masked randomized controlled trial evaluated the efficacy of this compound in patients with ocular hypertension. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period .
  • Cardiovascular Effects :
    In a study assessing cardiovascular responses, Rac Timolol-d5 demonstrated similar heart rate-lowering effects as traditional timolol but with potentially improved tolerability due to its pharmacokinetic profile .

常见问题

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and enantiomeric composition of rac Timolol-d5 Maleate?

  • Methodology :

  • HPLC with chiral columns : Use chiral stationary phases (e.g., cellulose-based) to resolve (R)- and (S)-enantiomers. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid, flow rate 1 mL/min .
  • Optical rotation : Measure specific rotation in 1.0 N HCl (expected range: +11.7° to +12.5° for pure enantiomers) .
  • Loss on drying : Dry under vacuum at 100°C; acceptable loss ≤0.5% .
    • Data Table :
ParameterTest MethodAcceptance CriteriaReference
PurityHPLC (UV detection)≥98.0%[1, 3]
Optical RotationPolarimetry+11.7° to +12.5° (S-enantiomer)[13]
pHPotentiometry3.8–4.3 (20 mg/mL in water)[13]

Q. How does the deuterium labeling in this compound impact its pharmacokinetic studies?

  • Methodology :

  • Mass spectrometry (MS) : Use deuterium as a stable isotope tracer to track metabolic pathways. Compare fragmentation patterns with non-deuterated Timolol Maleate .
  • In vitro metabolism assays : Incubate with liver microsomes; quantify metabolites via LC-MS/MS to assess isotope effects on CYP450-mediated oxidation .

Q. What are the pharmacological mechanisms underlying this compound’s β-adrenoceptor blockade?

  • Methodology :

  • Radioligand binding assays : Use [³H]-dihydroalprenolol to measure affinity for β1/β2 receptors in cardiac or lung tissue homogenates .
  • Functional assays : Assess cAMP inhibition in HEK293 cells expressing human β-adrenoceptors .

Advanced Research Questions

Q. How can researchers resolve methodological contradictions in enantiomer-specific activity studies of this compound?

  • Methodology :

  • Blinded replicate experiments : Conduct dose-response curves for (R)- and (S)-enantiomers independently, using double-blinded protocols to minimize bias .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 ratios) to identify outliers or batch-dependent variability .

Q. What experimental designs are optimal for assessing this compound’s tissue distribution in vivo?

  • Methodology :

  • Whole-body autoradiography : Administer deuterated compound to rodents; track distribution via cryosectioning and MS imaging .
  • Pharmacokinetic modeling : Use compartmental models to correlate plasma concentration-time profiles with tissue-specific uptake .

Q. How do formulation variables (e.g., nanoparticle loading) influence this compound’s transdermal delivery efficacy?

  • Methodology :

  • Design of Experiments (DoE) : Vary polymer matrix composition (e.g., PLGA vs. chitosan) and nanoparticle size (50–200 nm) to optimize permeation .
  • Franz diffusion cells : Measure drug release kinetics through ex vivo skin membranes under controlled pH/temperature .

Q. What strategies ensure reproducibility in synthesizing this compound with consistent deuterium incorporation?

  • Methodology :

  • Isotopic purity validation : Use NMR (²H-NMR) to confirm deuterium placement and exclude protio impurities .
  • Batch documentation : Record synthetic conditions (catalyst, solvent, temperature) in open-access repositories to enable cross-validation .

Q. Ethical and Methodological Considerations

  • Conflict of interest declaration : Disclose funding sources (e.g., pharmaceutical partnerships) in all publications .
  • Data accessibility : Share raw HPLC/MS datasets via platforms like Zenodo or Figshare, adhering to FAIR principles .
  • Dual-use compliance : Follow institutional guidelines for handling β-blockers with potential misuse in performance enhancement .

属性

IUPAC Name

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-RJAXMONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。